molecular formula C15H18O2 B1232476 Furanodienon CAS No. 24268-41-5

Furanodienon

Cat. No.: B1232476
CAS No.: 24268-41-5
M. Wt: 230.30 g/mol
InChI Key: XVOHELPNOXGRBQ-IKVLVDHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furanodienon is a furanosesquiterpenoid belonging to the class of furanogermacranes. This compound is typically isolated from several species of Curcuma and Commiphora. It is known for its bioactive properties, including anti-inflammatory, antimicrobial, and anticancer activities .

Biochemical Analysis

Biochemical Properties

Furanodienone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Furanodienone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, Furanodienone interacts with nuclear factor-kappa B (NF-κB), a protein complex that regulates DNA transcription and cell survival . These interactions highlight the compound’s potential in modulating inflammatory pathways and cellular responses.

Cellular Effects

Furanodienone exerts significant effects on various cell types and cellular processes. It has been demonstrated to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, key enzymes in the apoptotic pathway . Furthermore, Furanodienone influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a vital role in cell proliferation, differentiation, and survival . The compound also affects gene expression by modulating the activity of transcription factors like NF-κB, leading to changes in the expression of genes involved in inflammation and cell survival .

Molecular Mechanism

The molecular mechanism of Furanodienone involves several key interactions at the molecular level. Furanodienone binds to the active sites of enzymes like COX-2, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, Furanodienone interacts with NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes . These interactions result in the downregulation of inflammatory pathways and the induction of apoptosis in cancer cells . Furthermore, Furanodienone has been shown to induce oxidative stress by generating reactive oxygen species (ROS), leading to DNA damage and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Furanodienone have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to Furanodienone can lead to the accumulation of oxidative stress and subsequent cellular damage . In in vitro studies, Furanodienone has been shown to induce apoptosis in cancer cells within 24 to 48 hours of treatment . Long-term exposure to Furanodienone in in vivo studies has demonstrated sustained anti-inflammatory and anticancer effects .

Dosage Effects in Animal Models

The effects of Furanodienone vary with different dosages in animal models. At low doses, Furanodienone exhibits anti-inflammatory and antioxidant properties, reducing the levels of pro-inflammatory cytokines and oxidative stress markers . At higher doses, Furanodienone can induce cytotoxic effects, leading to cell death and tissue damage . In animal models, Furanodienone has been shown to inhibit tumor growth and metastasis at therapeutic doses, while higher doses may result in adverse effects such as hepatotoxicity and nephrotoxicity .

Metabolic Pathways

Furanodienone is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolism in the liver, where it is oxidized and conjugated to form more water-soluble metabolites . These metabolites are then excreted through the urine and bile . Furanodienone also affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle . This modulation can lead to changes in metabolite levels and energy production within cells .

Transport and Distribution

Furanodienone is transported and distributed within cells and tissues through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . Additionally, Furanodienone interacts with transporters and binding proteins, facilitating its uptake and distribution within cells . Once inside the cell, Furanodienone can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects . The distribution of Furanodienone within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of Furanodienone plays a crucial role in its activity and function. Furanodienone is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . The compound can also translocate to the nucleus, where it modulates gene expression by interacting with transcription factors like NF-κB . Additionally, Furanodienone has been observed to accumulate in the mitochondria, leading to the generation of ROS and induction of apoptosis . The subcellular localization of Furanodienone is influenced by factors such as targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Furanodienon can be synthesized through various chemical reactions involving the cyclization of specific precursor molecules. The synthetic routes often involve the use of organic solvents and catalysts to facilitate the formation of the furan ring structure.

Industrial Production Methods: Industrial production of this compound generally involves the extraction from natural sources such as the rhizomes of Curcuma species. The extraction process typically uses solvents like ethanol, supercritical fluids, and dichloromethane. The extracted compound is then purified through processes such as chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Furanodienon undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under controlled temperature and pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Furanodienon is unique among furanosesquiterpenoids due to its specific bioactive properties. Similar compounds include:

These compounds share some biological activities with this compound but differ in their molecular structures and specific mechanisms of action.

Properties

CAS No.

24268-41-5

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

(5Z,9E)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one

InChI

InChI=1S/C15H18O2/c1-10-5-4-6-11(2)8-14-15(13(16)7-10)12(3)9-17-14/h6-7,9H,4-5,8H2,1-3H3/b10-7-,11-6+

InChI Key

XVOHELPNOXGRBQ-IKVLVDHLSA-N

Isomeric SMILES

C/C/1=C/C(=O)C2=C(C/C(=C/CC1)/C)OC=C2C

SMILES

CC1=CC(=O)C2=C(CC(=CCC1)C)OC=C2C

Canonical SMILES

CC1=CC(=O)C2=C(CC(=CCC1)C)OC=C2C

melting_point

89.5 - 90.5 °C

physical_description

Solid

Synonyms

furanodienone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furanodienon
Reactant of Route 2
Reactant of Route 2
Furanodienon
Reactant of Route 3
Furanodienon
Reactant of Route 4
Furanodienon
Reactant of Route 5
Furanodienon
Reactant of Route 6
Furanodienon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.